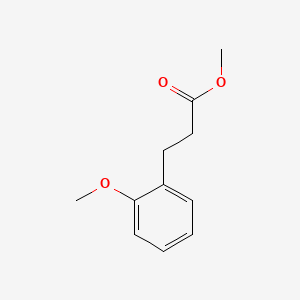

Methyl 3-(2-methoxyphenyl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNTBIPIZYXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340206 | |

| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55001-09-7 | |

| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55001-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 3-(2-methoxyphenyl)propanoate is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its structural motif, featuring a methoxy-substituted phenyl ring and a propanoate ester, makes it a compound of interest for medicinal chemists exploring structure-activity relationships in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside practical insights into its handling, analysis, and potential applications.

Chemical Identity and Structure

This compound, also known as methyl 2-methoxy-benzenepropanoate, is characterized by the following identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.23 g/mol [1]

-

CAS Number: 55001-09-7[1]

-

Canonical SMILES: COC1=CC=CC=C1CCC(=O)OC[1]

-

InChIKey: BJDNTBIPIZYXPN-UHFFFAOYSA-N[1]

The molecular structure consists of a methyl propanoate chain attached at the third carbon to a benzene ring, which is substituted with a methoxy group at the ortho position.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive search of publicly available databases did not yield experimentally determined physical properties such as boiling point, melting point, density, or refractive index for this compound. The data presented in Table 1 are computational predictions sourced from PubChem.[1] It is imperative for researchers to experimentally verify these properties for any practical application.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 194.094294 g/mol | PubChem[1] |

| Monoisotopic Mass | 194.094294 g/mol | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 179 | PubChem[1] |

Note: These properties are computationally predicted and should be used as estimates pending experimental verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound, indicating key fragmentation patterns that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C-O stretch of the methoxy group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319).[1]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, in a well-ventilated area or fume hood.

Synthesis and Purification

A plausible synthetic route to this compound involves the esterification of 3-(2-methoxyphenyl)propionic acid. A general procedure, adapted from the synthesis of a related compound, is as follows:

Diagram of Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-methoxyphenyl)propionic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Analytical Characterization

Diagram of Analytical Workflow:

Caption: Workflow for the analysis of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Column: Utilize a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), which is suitable for separating a wide range of organic compounds.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the obtained mass spectrum with library data or theoretical fragmentation patterns to confirm the identity of this compound.

Self-Validation: The protocol's integrity is maintained by running a solvent blank to ensure no background contamination and by analyzing a known standard, if available, to confirm retention time and fragmentation.

Potential Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structural class, methoxyphenyl propanoates, are recognized as valuable scaffolds in medicinal chemistry. These compounds can serve as intermediates in the synthesis of more complex molecules with potential biological activity. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility, and can also be a key interacting moiety with biological targets.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of Benzenepropanoic acid, 2-methoxy-, methyl ester

Introduction: Situating Methyl 3-(2-methoxyphenyl)propanoate in Drug Development

Benzenepropanoic acid, 2-methoxy-, methyl ester, systematically known as this compound, is a significant chemical entity within the landscape of pharmaceutical research and development. As an aromatic ester, it serves as a versatile building block and a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural motif, featuring a phenylpropanoate core with a methoxy substitution, is present in various compounds of biological interest.

For researchers in drug discovery and process development, rigorous and unambiguous characterization of such intermediates is paramount. It ensures the integrity of the synthetic pathway, confirms the identity and purity of the material, and forms the foundation for regulatory submissions. This guide provides a comprehensive, in-depth overview of the essential analytical techniques required to fully characterize this compound, moving beyond mere data reporting to explain the scientific rationale behind each method.

Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. These data are critical for handling, storage, and designing subsequent analytical methodologies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Benzenepropanoic acid, 2-methoxy-, methyl ester; Methyl 3-(o-methoxyphenyl)propionate | PubChem[1] |

| CAS Number | 55001-09-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (typical) | General Knowledge |

| Boiling Point | Not precisely documented, estimated >200 °C | General Knowledge |

Contextual Synthesis: Understanding Potential Impurities

While numerous synthetic routes exist, a common approach to synthesizing this compound involves the esterification of 3-(2-methoxyphenyl)propionic acid. This is often achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Figure 1: Representative synthesis via Fischer esterification.

Expert Insight: Understanding the synthesis is crucial for anticipating potential impurities. In this case, unreacted starting material (the carboxylic acid), residual catalyst, or by-products from side reactions are the primary impurities to monitor during characterization.

Part 1: Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization, providing a detailed picture of the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, a complete structural assignment can be made.

Why it's essential: NMR provides unambiguous confirmation of the connectivity of atoms, distinguishing it from isomers that would have the same mass. For instance, it can differentiate our target compound from its isomers like methyl 3-(3-methoxyphenyl)propanoate or methyl 3-(4-methoxyphenyl)propanoate.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃): The spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

| Peak ID | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 7.20 | m (multiplet) | 2H | Ar-H |

| b | ~ 6.90 | m (multiplet) | 2H | Ar-H |

| c | ~ 3.85 | s (singlet) | 3H | Ar-OCH₃ |

| d | ~ 3.68 | s (singlet) | 3H | O=C-OCH₃ |

| e | ~ 2.95 | t (triplet), J ≈ 7.5 Hz | 2H | Ar-CH₂ -CH₂ |

| f | ~ 2.65 | t (triplet), J ≈ 7.5 Hz | 2H | Ar-CH₂-CH₂ |

Causality Behind the Data:

-

The aromatic protons (a, b ) appear in the downfield region (6.90-7.20 ppm) due to the deshielding effect of the benzene ring current. Their complex multiplet pattern arises from coupling to each other.

-

The two methyl groups are distinct. The methoxy protons on the aromatic ring (c ) are slightly more deshielded than typical ethers due to the ring's influence. The ester methyl protons (d ) are also in a characteristic region around 3.68 ppm. Both appear as singlets as they have no adjacent protons to couple with.

-

The two methylene groups (e, f ) form an ethyl bridge. They appear as triplets because each is coupled to the two protons on the adjacent methylene group (n+1 rule: 2+1=3). The methylene group alpha to the aromatic ring (e ) is slightly more deshielded than the one alpha to the carbonyl group (f ).

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃): The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173.5 | C =O | The ester carbonyl carbon is highly deshielded. |

| ~ 157.5 | Ar-C -OCH₃ | Aromatic carbon attached to the electronegative oxygen. |

| ~ 130.0 | Ar-C H | Aromatic methine carbon. |

| ~ 128.5 | Ar-C -CH₂ | Quaternary aromatic carbon. |

| ~ 127.5 | Ar-C H | Aromatic methine carbon. |

| ~ 120.5 | Ar-C H | Aromatic methine carbon. |

| ~ 110.0 | Ar-C H | Aromatic methine carbon. |

| ~ 55.5 | Ar-OC H₃ | Methoxy carbon, deshielded by oxygen. |

| ~ 51.5 | O=C-OC H₃ | Ester methyl carbon, deshielded by oxygen. |

| ~ 34.0 | Ar-CH₂-C H₂ | Aliphatic carbon alpha to the carbonyl. |

| ~ 26.0 | Ar-C H₂-CH₂ | Aliphatic carbon alpha to the aromatic ring. |

Expert Insight: The presence of 11 distinct signals in the ¹³C NMR spectrum would strongly confirm the proposed structure, as there are 11 carbon atoms in the molecule and no molecular symmetry to make any of them equivalent.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert to dissolve the sample completely.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. A 400-600 MHz spectrometer is recommended for optimal resolution.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Why it's essential: This technique provides immediate confirmation of the key ester and ether functional groups, which are defining features of the target molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1495 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O Stretch | Aryl-O-CH₃ (Asymmetric) |

| ~ 1160 | Strong | C-O Stretch | O=C-O-CH₃ (Ester) |

Causality Behind the Data:

-

The most prominent and diagnostic peak is the strong, sharp absorption around 1740 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in a saturated ester.

-

The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1160 cm⁻¹ further confirms the presence of both the aryl ether and the ester functionalities.

-

The peaks in the 3000-2850 cm⁻¹ region confirm the aliphatic C-H bonds of the methyl and methylene groups.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers corroborating structural information.

Why it's essential: MS confirms the molecular formula by providing a high-resolution mass of the molecular ion. The fragmentation pattern acts as a molecular fingerprint that can be compared against libraries and used to piece together the structure.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 194 , corresponding to the molecular weight of C₁₁H₁₄O₃. This peak may be of low intensity due to the compound's propensity to fragment.

-

Key Fragments:

-

m/z = 121 (Base Peak): This is often the most abundant fragment. It results from a McLafferty rearrangement followed by the loss of a methyl acrylate radical, forming a stable methoxybenzyl cation.

-

m/z = 91: A common fragment corresponding to the tropylium ion (C₇H₇⁺), formed from rearrangement and fragmentation of the benzyl portion of the molecule.

-

m/z = 134: This fragment likely arises from the loss of the ester methoxy group (•OCH₃) followed by the loss of CO, or a similar pathway.

-

Expert Insight: The base peak at m/z 121 is highly diagnostic for a 2-methoxy substituted phenylpropanoate structure, as it points directly to the stable fragment formed after cleavage of the bond beta to the aromatic ring.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Injector: Set to 250 °C with a split ratio of 20:1.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample and begin data acquisition.

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Part 2: Purity Assessment via Chromatographic Methods

While spectroscopy confirms structure, chromatography is the gold standard for assessing purity and quantifying the compound.

Figure 2: Integrated workflow for complete characterization.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds like this compound. When equipped with a Flame Ionization Detector (FID), it provides excellent quantification of purity.

Why it's essential: GC-FID can separate the target compound from volatile impurities (e.g., residual solvents) and closely related by-products. The area percentage of the main peak provides a reliable measure of purity.

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in ethyl acetate.

-

Instrument Setup: Use the same GC parameters as described in the GC-MS protocol (Section 1.3), but with the detector being an FID.

-

FID Settings: Set the detector temperature to 300 °C. Ensure hydrogen, air, and makeup gas flows are at the manufacturer's recommended settings.

-

Injection and Acquisition: Inject 1 µL of the sample.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for analyzing less volatile impurities, such as the unreacted carboxylic acid starting material. A reverse-phase method is most common for this type of analyte.

Why it's essential: HPLC is the definitive method for detecting non-volatile or thermally unstable impurities that would not be observed by GC. It is a critical component of a complete purity profile.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

-

HPLC System and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 275 nm (a wavelength where the aromatic ring absorbs).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by the area percent of the main peak in the chromatogram. The retention time of the starting acid will be significantly shorter (more polar) than the ester product under these conditions.

Conclusion: A Self-Validating Analytical Dossier

By systematically applying this multi-technique approach, a robust and self-validating characterization dossier for this compound can be assembled. The structural hypothesis is first built with NMR, then confirmed by the functional groups identified in FTIR and the molecular weight from MS. The fragmentation pattern from MS provides further structural corroboration. Finally, the orthogonal chromatographic techniques of GC and HPLC provide a comprehensive and reliable assessment of purity. This integrated dataset ensures an unambiguous identification and quality assessment, meeting the rigorous standards required in drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to Methyl 3-(o-methoxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(o-methoxyphenyl)propionate, a key organic intermediate. The document delves into its fundamental physicochemical properties, outlines detailed synthetic pathways, provides an analysis of its spectroscopic characteristics, and explores its significance as a structural motif in medicinal chemistry and drug development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Physicochemical Properties

Methyl 3-(o-methoxyphenyl)propionate, also known as Methyl 3-(2-methoxyphenyl)propanoate, is an aromatic ester that holds significance as a versatile building block in organic synthesis. Its structure, featuring a methoxy group at the ortho position of the phenyl ring, imparts specific steric and electronic properties that can be strategically exploited in the design of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental properties is the first step in harnessing its synthetic potential.

The key physicochemical properties of Methyl 3-(o-methoxyphenyl)propionate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| CAS Number | 55001-09-7 | |

| IUPAC Name | This compound | |

| SMILES | COC1=CC=CC=C1CCC(=O)OC | |

| InChI Key | BJDNTBIPIZYXPN-UHFFFAOYSA-N |

Synthesis of Methyl 3-(o-methoxyphenyl)propionate

The synthesis of Methyl 3-(o-methoxyphenyl)propionate is typically achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, which is then esterified in the second step.

Synthesis of 3-(2-methoxyphenyl)propanoic Acid

A common and effective method for the synthesis of 3-(2-methoxyphenyl)propanoic acid is through the hydrogenation of the corresponding cinnamic acid derivative. This reaction selectively reduces the carbon-carbon double bond of the α,β-unsaturated acid without affecting the aromatic ring or the carboxylic acid functionality.

Experimental Protocol: Hydrogenation of o-Methoxycinnamic Acid

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve o-methoxycinnamic acid in ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2-methoxyphenyl)propanoic acid, which can be used in the next step with or without further purification.

Fischer Esterification to Yield Methyl 3-(o-methoxyphenyl)propionate

The final step is the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. This is a classic and reliable method for the preparation of esters.[1]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxyphenyl)propanoic acid and an excess of methanol. Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-(o-methoxyphenyl)propionate.

Spectroscopic Analysis

The structural elucidation of Methyl 3-(o-methoxyphenyl)propionate is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for each of the non-equivalent protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 6.8 - 7.3 | Multiplet | 4H |

| Methoxy protons (-OCH₃) on ring | ~3.8 | Singlet | 3H |

| Methyl ester protons (-COOCH₃) | ~3.6 | Singlet | 3H |

| Methylene protons (Ar-CH₂-) | ~2.9 | Triplet | 2H |

| Methylene protons (-CH₂-COO) | ~2.6 | Triplet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in different electronic environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | ~173 |

| Aromatic carbon attached to -OCH₃ | ~157 |

| Other aromatic carbons | 110 - 130 |

| Methoxy carbon (-OCH₃) on ring | ~55 |

| Methyl ester carbon (-COOCH₃) | ~51 |

| Methylene carbon (Ar-CH₂-) | ~35 |

| Methylene carbon (-CH₂-COO) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1740 (strong) |

| C-O (ester) | 1100 - 1300 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), Methyl 3-(o-methoxyphenyl)propionate will produce a molecular ion peak and characteristic fragment ions.

| m/z | Assignment |

| 194 | [M]⁺ (Molecular ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 121 | [C₈H₉O]⁺ (Benzylic cleavage) |

Applications in Drug Development

Methyl 3-(o-methoxyphenyl)propionate and structurally similar compounds are valuable intermediates in the synthesis of pharmaceuticals. The methoxyphenyl propionate scaffold can be found in various biologically active molecules.

A notable example of a structurally related compound's application is the use of 3'-methoxypropiophenone as a key intermediate in the synthesis of Tramadol , a widely used centrally acting analgesic.[2] Tramadol's synthesis involves a Grignard reaction with a cyclohexanone derivative, highlighting the utility of the methoxyphenyl moiety in constructing the core of the drug molecule.[3]

The presence of the methoxy group in Methyl 3-(o-methoxyphenyl)propionate can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. It can affect metabolic stability, receptor binding affinity, and overall lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

Methyl 3-(o-methoxyphenyl)propionate is a synthetically accessible and versatile chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its utility extends to the field of medicinal chemistry, where it can serve as a foundational building block for the development of new pharmaceutical agents. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- Google Patents. (n.d.). WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate.

-

ResearchGate. (2025, August 7). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate

Abstract: This technical guide provides a comprehensive overview of methyl 3-(2-methoxyphenyl)propanoate, a key intermediate in organic synthesis. It delineates the definitive IUPAC nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol via Fischer esterification with mechanistic insights, and robust analytical methods for quality control and structural verification. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical guidance for the synthesis and characterization of this compound.

Part 1: Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal name of a chemical compound is foundational for unambiguous scientific communication. The topic compound, often referred to by its descriptive name 3-(2-methoxyphenyl)propionic acid methyl ester, is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name is This compound .[1]

This name is derived as follows:

-

Principal Functional Group : The ester group (-COOCH₃) is the highest priority functional group in the molecule.

-

Parent Carboxylate : The portion of the molecule derived from the carboxylic acid contains a three-carbon chain, including the carbonyl carbon. The alkane is propane, which becomes "propanoate" to denote the ester.[2]

-

Alcohol-Derived Group : The ester is formed from methanol, giving the "Methyl" prefix. According to IUPAC rules, the name of the alkyl group from the alcohol is stated first.[2][3]

-

Substituent : A 2-methoxyphenyl group is attached to the third carbon (C3) of the propanoate chain (C1 being the carbonyl carbon). This gives the substituent name "3-(2-methoxyphenyl)".[1]

Combining these components yields the definitive IUPAC name: This compound .

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These data are critical for experimental design, safety assessment, and purification strategy.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 55001-09-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Assumed based on similar compounds |

| Boiling Point | ~273 °C (rough estimate) | [4] (of parent acid) |

| Density | ~1.1 g/cm³ | [4] (of parent acid) |

| InChIKey | BJDNTBIPIZYXPN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC=C1CCC(=O)OC | [1] |

Part 2: Synthesis and Mechanistic Insights

The most direct and classical method for preparing this ester is the Fischer esterification of its parent carboxylic acid, 3-(2-methoxyphenyl)propionic acid. This method is valued for its simplicity and use of readily available reagents.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 3-(2-methoxyphenyl)propionic acid and methanol, using sulfuric acid as a catalyst. The reaction is driven to completion by using a large excess of methanol, in accordance with Le Châtelier's principle.[5][6][7]

Materials:

-

3-(2-methoxyphenyl)propionic acid (1.0 eq, e.g., 10.0 g, 55.5 mmol)

-

Anhydrous Methanol (20 eq, e.g., 44.8 mL, 1.11 mol)

-

Concentrated Sulfuric Acid (98%, 0.1 eq, e.g., 0.3 mL, 5.55 mmol)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-methoxyphenyl)propionic acid (10.0 g).

-

Reagent Addition: Add anhydrous methanol (45 mL) to the flask and stir until the acid dissolves.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL) to the stirring solution. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear oil.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[6][8][9] The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The key steps are:

-

Protonation of Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[6][9]

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Experimental Workflow

The overall process from starting materials to the final, purified product can be visualized as a linear workflow.

Caption: Experimental workflow for synthesis and purification.

Part 3: Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized this compound.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight.

-

Expected Result: A single major peak in the gas chromatogram with a purity value >98%.

-

Mass Spectrum: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound.[1]

Structural Confirmation: Spectroscopic Analysis

¹H NMR spectroscopy is used to confirm the proton framework of the molecule. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for a CDCl₃ solution are tabulated below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 | m | 2H | Ar-H | Aromatic protons |

| ~ 6.85 | m | 2H | Ar-H | Aromatic protons |

| ~ 3.85 | s | 3H | Ar-OCH₃ | Methoxy group singlet |

| ~ 3.65 | s | 3H | O-CH₃ | Ester methyl group singlet |

| ~ 2.95 | t | 2H | Ar-CH₂ - | Methylene adjacent to aryl ring |

| ~ 2.65 | t | 2H | -CH₂ -COO | Methylene adjacent to carbonyl |

Rationale: The analysis is based on standard chemical shift values and spin-spin coupling rules. The two methylene groups (-CH₂-) appear as triplets due to coupling with each other. The methyl groups and aromatic protons have distinct chemical shifts.[10][11]

IR spectroscopy is a rapid and effective method for identifying key functional groups. The vibrational spectrum provides a unique molecular fingerprint.[12]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 2950 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1740 | Strong, Sharp | C=O stretch | Ester Carbonyl |

| ~ 1250 & 1100 | Strong | C-O stretch | Ester C-O bonds |

Rationale: The most characteristic peak in the IR spectrum of an ester is the strong carbonyl (C=O) absorption, typically found between 1750-1735 cm⁻¹.[13][14][15] The presence of two strong C-O stretching bands is also a hallmark of the ester functional group.[14][16]

Part 4: Safety, Handling, and Storage

Hazard Identification: Based on aggregated GHS data, this compound is classified as causing serious eye irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This guide has established the definitive IUPAC name for the topic compound as This compound . A reliable and scalable synthesis via Fischer esterification has been detailed, supported by a clear mechanistic explanation. Furthermore, a comprehensive suite of analytical techniques for quality control has been outlined, providing researchers with the necessary tools to verify the purity and structural integrity of the synthesized material. Adherence to the described protocols and safety measures will ensure the successful and safe application of this versatile chemical intermediate in research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. Retrieved January 24, 2026 from [Link].

-

Chemistry LibreTexts (2023). Nomenclature of Esters. Retrieved January 24, 2026 from [Link].

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 24, 2026 from [Link].

-

Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 24, 2026 from [Link].

-

ATB (n.d.). Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. Retrieved January 24, 2026 from [Link].

-

PrepChem.com (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 24, 2026 from [Link].

-

The Organic Chemistry Tutor (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. Retrieved January 24, 2026 from [Link].

-

Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

-

Socratic (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 24, 2026 from [Link].

-

University of Calgary (n.d.). Esters. Retrieved January 24, 2026 from [Link].

-

Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 24, 2026 from [Link].

- Google Patents (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.

-

Chemguide (n.d.). interpreting infra-red spectra. Retrieved January 24, 2026 from [Link].

-

Naming of Esters (n.d.). 4.5 NAMING OF ESTERS. Retrieved January 24, 2026 from [Link].

-

Chemistry LibreTexts (2023). Fischer Esterification. Retrieved January 24, 2026 from [Link].

-

Confident Chemistry (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. Retrieved January 24, 2026 from [Link].

-

Chemistry Steps (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

-

Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved January 24, 2026 from [Link].

-

Wiley Analytical Science (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 24, 2026 from [Link].

-

Fischer Esterification Lab Manual (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid. Retrieved January 24, 2026 from [Link].

Sources

- 1. This compound | C11H14O3 | CID 562482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. oit.edu [oit.edu]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. cerritos.edu [cerritos.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Solubility of Methyl 3-(2-methoxyphenyl)propanoate for Researchers and Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage screening to final formulation. An optimal solubility profile is paramount for achieving desired bioavailability, ensuring consistent dosing, and enabling viable manufacturing processes. This guide provides an in-depth technical exploration of the solubility characteristics of methyl 3-(2-methoxyphenyl)propanoate, a compound of interest in medicinal chemistry and organic synthesis.

While direct, experimentally-derived quantitative solubility data for this specific ortho-substituted ester is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental frameworks necessary to understand, determine, and modulate its solubility. By integrating theoretical principles with practical methodologies, we aim to provide a self-validating system for approaching the solubility of this and structurally related molecules.

Molecular Profile of this compound

To comprehend the solubility of a compound, a thorough understanding of its molecular structure is imperative. This compound (CAS 55001-09-7) is an aromatic ester with the molecular formula C₁₁H₁₄O₃.[1]

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that generally contributes to poor aqueous solubility.

-

Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents. However, esters cannot act as hydrogen bond donors, limiting their interaction with water compared to alcohols or carboxylic acids.[2]

-

Methoxy Group (-OCH₃): The ortho-positioned methoxy group is also polar and can accept hydrogen bonds, potentially influencing solubility. Its position may also introduce steric effects that can affect intermolecular interactions and crystal lattice packing.

-

Propanoate Chain: The three-carbon chain adds to the nonpolar character of the molecule.

The interplay of these structural features dictates the overall polarity and, consequently, the solubility of the molecule in various solvents.

Theoretical Framework: Predicting Solubility

In the absence of extensive experimental data, predictive models and theoretical principles provide a valuable starting point for assessing solubility.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a fundamental concept in solubility. It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The solubility of this compound in polar solvents will be governed by the ability of its polar ester and methoxy groups to interact with the solvent molecules via dipole-dipole interactions and hydrogen bonding (as an acceptor).[2] However, the nonpolar aromatic ring and alkyl chain will limit this solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The hydrophobic portions of the molecule (the benzene ring and propanoate chain) will favor solubility in nonpolar solvents through van der Waals forces.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents are often good candidates for dissolving compounds like this compound as they can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water that needs to be disrupted.

Quantitative Structure-Activity Relationship (QSAR) Models

Comparative Analysis with Isomers: The Case of the Para-Isomer

Insights into the solubility of the ortho-isomer can be gleaned from its para-substituted counterpart, methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8).[8][9][10] While positional isomerism can influence physical properties like melting point and crystal packing, which in turn affect solubility, the overall polarity and functional groups are identical. The para-isomer is noted to have moderate volatility and solubility in organic solvents.[8] This suggests that our target compound will likely exhibit similar behavior, being more soluble in organic solvents than in water.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, experimental determination is the most reliable method to ascertain the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR)

-

Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Analysis: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the filtrate after passing through a filter plate.

-

Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.

Solvent Properties

As discussed, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants will provide a comprehensive solubility profile.

Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature. This relationship can be quantified using the van't Hoff equation. For drug development, determining solubility at physiological temperature (37 °C) is often crucial.

pH (for Aqueous Solubility)

This compound is an ester and is not expected to have an ionizable group within the typical physiological pH range. Therefore, its aqueous solubility is not expected to be significantly pH-dependent. However, at extreme pH values (highly acidic or basic), the ester can undergo hydrolysis to 3-(2-methoxyphenyl)propanoic acid and methanol, which would alter the observed solubility.[8] The resulting carboxylic acid would be more soluble in basic solutions.

Diagram of Factors Influencing Solubility

Caption: Key factors affecting the solubility of the target compound.

Data Summary and Interpretation

While specific quantitative data is pending experimental determination, a qualitative summary can be proposed based on the compound's structure.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | Favorable van der Waals interactions with the aromatic ring and alkyl chain. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Good dipole-dipole interactions with the ester and methoxy groups without the need to disrupt a strong solvent hydrogen-bonding network. |

| Polar Protic | Ethanol, Methanol | Moderate | Can act as hydrogen bond acceptors, but the nonpolar regions of the molecule limit extensive solvation. |

| Aqueous | Water | Low | The large nonpolar surface area outweighs the polar contributions of the ester and methoxy groups. |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound. While a lack of public experimental data necessitates a theoretical and methodological approach, the principles and protocols outlined herein offer a robust pathway for researchers and drug development professionals.

The critical next step is the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents. This data will not only be invaluable for its own development but will also contribute to the broader understanding of structure-solubility relationships for related ortho-substituted aromatic esters. Such empirical data can then be used to build and refine more accurate QSAR and other predictive models, ultimately accelerating the drug discovery and development process.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- NCERT. Tests for Functional Groups in Organic Compounds.

- Nummert, V., & Piirsalu, M. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.

- Lill, M. A., et al. (2015). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter. PubMed.

- National Center for Biotechnology Information. (n.d.). Methyl 3-(2-methoxyphenyl)

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

- Chen, G., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Avdeef, A. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- Ahmed, L., et al. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry.

- CHTN. (n.d.).

- Votano, J. R., et al. (n.d.). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

- CymitQuimica. (n.d.).

- ResearchGate. (2025).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules.

- TargetMol. (n.d.). Methyl 3-(4-methoxyphenyl)

- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). 2024 6th International Conference on Bio-engineering for Smart Technologies (BioSMART).

- Arnst, K. E., et al. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- The Good Scents Company. (n.d.).

- National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)

- ResearchGate. (2022). (PDF)

- Semantic Scholar. (n.d.). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter.

Sources

- 1. This compound | C11H14O3 | CID 562482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxy and methylthio-substituted <i>trans</i>-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry [arabjchem.org]

- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 15823-04-8: Methyl p-methoxyphenylpropionate [cymitquimica.com]

- 9. Methyl 3-(4-methoxyphenyl)propanoate | TargetMol [targetmol.com]

- 10. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Methyl 3-(2-methoxyphenyl)propanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-(2-methoxyphenyl)propanoate (CAS No. 55001-09-7) is a valuable building block in organic synthesis, finding application in the development of novel pharmaceutical compounds and other complex molecules. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information for this compound, outlines best practices for its handling and storage, and details emergency procedures. It is designed to empower researchers to work with this compound in a safe and informed manner.

Section 1: Compound Identification and Known Hazards

This compound is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. At present, the primary, officially classified hazard associated with this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is its potential to cause serious eye irritation[1].

GHS Classification

The available data from multiple sources indicates a harmonized GHS classification for this substance[1].

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Causality of Hazard: The ester functionality and the aromatic nature of this compound contribute to its irritant properties. Upon contact with the eyes, it can disrupt the delicate tissues of the cornea and conjunctiva, leading to inflammation, redness, and pain.

Section 2: Prudent Handling and Exposure Control

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a properly functioning chemical fume hood. This minimizes the inhalation of any potential vapors or aerosols.

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when working with this compound.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.

-

Skin Protection: A lab coat should be worn to protect against accidental skin contact. For larger-scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Section 3: Emergency Preparedness and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. It is imperative to seek immediate medical attention.

-

Skin Contact: Should skin contact occur, remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.

-

Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

-

Ingestion: In the unlikely event of ingestion, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Evacuate the immediate area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 4: Safe Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed container.

-

Keep the container in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and incompatible materials.

Disposal

-

Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste should be handled as hazardous and disposed of through a licensed waste disposal company.

Section 5: Experimental Protocol: Risk Mitigation in Practice

The following is a generalized protocol for the use of this compound in a laboratory reaction, with an emphasis on safety at each step.

Step-by-Step Safe Handling Protocol

-

Pre-Reaction Setup:

-

Review the Safety Data Sheet (SDS) for all reagents being used in the experiment.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and equipment within the fume hood. .

-

-

Reagent Handling:

-

Don all required PPE (safety goggles, lab coat, and appropriate gloves).

-

Carefully weigh the required amount of this compound in a tared container inside the fume hood.

-

Slowly add the reagent to the reaction vessel, avoiding any splashing. .

-

-

Reaction Monitoring:

-

Keep the reaction vessel closed to the extent possible while allowing for necessary pressure equalization.

-

Continuously monitor the reaction for any unexpected changes. .

-

-

Work-up and Purification:

-

Perform all extractions and purifications within the fume hood.

-

Handle all waste streams as hazardous. .

-

-

Post-Experiment:

-

Thoroughly clean all glassware that came into contact with the reagent.

-

Dispose of all waste materials according to institutional and regulatory guidelines.

-

Wash hands thoroughly after removing gloves.

-

Diagrams

Caption: Workflow for Safe Handling of this compound.

Conclusion

While the currently available data for this compound primarily points to a risk of serious eye irritation, a prudent and comprehensive approach to safety is always warranted in a research setting. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely handle this compound in their pursuit of scientific advancement. It is strongly recommended to consult the most up-to-date Safety Data Sheet from the supplier before use.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate: From Discovery to Synthetic Applications

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-defined molecular scaffolds is paramount. Methyl 3-(2-methoxyphenyl)propanoate, a seemingly unassuming ester, represents a cornerstone building block whose utility extends from fundamental reaction chemistry to the intricate assembly of complex pharmaceutical agents. This technical guide provides an in-depth exploration of this compound, from its historical synthetic roots to its contemporary applications, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind its synthesis, the validation of its structure through spectroscopic means, and its role as a key intermediate in the creation of novel molecules.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to pale yellow liquid. A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| CAS Number | 55001-09-7 | PubChem[1] |

| Density (Predicted) | 1.08 g/cm³ | Chem-Impex[2] |

| Boiling Point (Predicted) | 276 - 278 °C | Chem-Impex[2] |

| logP (octanol/water) | 2.5 | PubChem[1] |

Spectroscopic Validation:

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, ensuring its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen environments within the molecule. Key expected resonances include those for the methoxy group protons, the aromatic protons on the substituted benzene ring, the two methylene groups of the propanoate chain, and the methyl ester protons.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the aliphatic chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. Bands corresponding to C-O stretching and aromatic C-H and C=C vibrations are also prominent.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (194.23).

Historical Context and Synthetic Evolution

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is rooted in well-established and fundamental organic reactions that have been refined over more than a century. The logical synthetic pathway to this molecule involves a multi-step process, each step representing a classic transformation in organic chemistry. The historical development, therefore, lies in the evolution of these individual reactions to achieve higher yields, purity, and more environmentally benign conditions.

The overarching synthetic strategy can be visualized as a three-stage process:

A three-stage synthetic pathway to this compound.

Stage 1: The Perkin Reaction for C=C Bond Formation

The journey to our target molecule begins with the synthesis of its unsaturated precursor, 2-methoxycinnamic acid. The Perkin reaction, discovered by Sir William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[4]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the acid anhydride by the basic salt, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of proton transfers and elimination of a water molecule leads to the formation of the cinnamic acid derivative. The use of an aromatic aldehyde dictates the substitution pattern on the resulting phenyl group.

Workflow for the Perkin Reaction.

Stage 2: Catalytic Hydrogenation of the Alkene

With 2-methoxycinnamic acid in hand, the next critical step is the reduction of the carbon-carbon double bond to yield 3-(2-methoxyphenyl)propanoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. This technique involves the addition of hydrogen across the double bond in the presence of a metal catalyst.